BenchChemオンラインストアへようこそ!

4-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile

Medicinal Chemistry Drug Discovery Kinase Inhibitor Scaffolds

This compound is a defined VPS34 inhibitor chemotype from Millennium Pharmaceuticals' patent series. The 4-benzonitrile carboxamide and 6-dimethylamino pyrazine ether substitution pattern critically determines target engagement and selectivity. Generic substitution with in-class analogs risks altered binding kinetics and off-target profiles. Use as a reference standard for SAR expansion and parallel kinase-focused library synthesis. The pyrrolidine ether linkage provides conformational pre-organization for entropy-driven binding studies. For research use only; not an optimized probe.

Molecular Formula C18H19N5O2
Molecular Weight 337.383
CAS No. 2034402-05-4
Cat. No. B2792759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile
CAS2034402-05-4
Molecular FormulaC18H19N5O2
Molecular Weight337.383
Structural Identifiers
SMILESCN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)C3=CC=C(C=C3)C#N
InChIInChI=1S/C18H19N5O2/c1-22(2)16-10-20-11-17(21-16)25-15-7-8-23(12-15)18(24)14-5-3-13(9-19)4-6-14/h3-6,10-11,15H,7-8,12H2,1-2H3
InChIKeyYXMVCUXUKGGNOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile (CAS 2034402-05-4): Chemical Identity & Research Classification


4-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile (CAS 2034402-05-4) is a synthetic heterocyclic small molecule with the molecular formula C18H19N5O2 and a molecular weight of 337.383 g/mol . It is structurally classified as a pyrrolidine-linked pyrazinyl ether benzonitrile derivative, placing it within a chemical space explored for enzyme inhibition, particularly as a scaffold in kinase inhibitor design . The compound's architecture—a dimethylamino-substituted pyrazine ether linked via a pyrrolidine carboxamide to a benzonitrile moiety—suggests potential utility in medicinal chemistry research, where such ether-linked heterocycles are frequently investigated for modulating lipid kinase and signaling targets like VPS34 [1].

Procurement Risk: Why Generic 4-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile Substitution is Not Straightforward


For researchers procuring 4-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile, simple substitution with other in-class pyrrolidine-pyrazine ethers or benzonitrile derivatives is ill-advised. While the compound is part of a broader family of VPS34 and kinase inhibitor scaffolds, its specific substitution pattern—the 4-benzonitrile carboxamide and the 6-dimethylamino pyrazine ether—can critically alter target engagement and selectivity . For example, closely related analogues like those described in Millennium Pharmaceuticals' VPS34 inhibitor patent series exhibit structure-activity relationship (SAR) requirements where modifications to the terminal aryl group or the pyrazine substitution drastically shift potency and isoform selectivity [1]. Generic substitution without head-to-head data risks acquiring a compound with significantly different binding kinetics or off-target profiles, undermining experimental reproducibility.

Quantitative Differentiation of 4-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile from Its Closest Analogs


Structural and Physicochemical Differentiation from (5-Chlorothiophen-2-yl)(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone

The target compound differentiates from the closest commercially available analog, (5-Chlorothiophen-2-yl)(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone, by its benzonitrile carboxamide terminus. This substitution replaces a chlorothiophene methanone with a 4-benzonitrile amide, altering the hydrogen bond acceptor/donor profile and the pi-stacking potential of the terminal aryl group. The 4-benzonitrile moiety introduces a linear, electron-withdrawing nitrile group versus the halogenated thiophene, which can redirect binding interactions in ATP-competitive kinase pockets . While no direct biochemical comparison has been published, the structural divergence is consistent with SAR trends observed in VPS34 inhibitor programs where terminal aryl groups modulate isoform selectivity [1].

Medicinal Chemistry Drug Discovery Kinase Inhibitor Scaffolds

Pyrrolidine Core Conformation Stability vs. Piperidine Analog (4-[(3-{[3-(dimethylamino)pyrazin-2-yl]oxy}piperidin-1-yl)sulfonyl]benzonitrile)

The target compound contains a pyrrolidine ring, which imposes a distinct conformational constraint compared to its piperidine counterpart, 4-[(3-{[3-(dimethylamino)pyrazin-2-yl]oxy}piperidin-1-yl)sulfonyl]benzonitrile (CAS 2034503-39-2) . Pyrrolidine rings adopt a puckered envelope conformation that orients the 3-oxy substituent in a pseudo-axial or pseudo-equatorial position, influencing the trajectory of the pyrazine ether [1]. Piperidine rings, being one carbon larger, exhibit different chair conformations and altered spatial relationships, which can lead to divergent binding poses in enzyme active sites. Literature on related pyrrolidine-based cathepsin K inhibitors has demonstrated that pyrrolidine versus piperidine scaffolds can shift enzymatic IC50 values by an order of magnitude or more [2].

Conformational Analysis Scaffold Hopping Binding Pose Prediction

Dimethylamino-Pyrazine Electronic Modulation vs. Unsubstituted Pyrazine Ethers

The 6-dimethylamino substitution on the pyrazine ring differentiates this compound from simpler pyrazin-2-yl ethers lacking the dialkylamino group. The dimethylamino moiety is a strong electron-donating group that increases electron density on the pyrazine ring, potentially enhancing hydrogen bond acceptor strength at the pyrazine nitrogen atoms positioned for kinase hinge region binding. Analogous series from the Millennium Pharmaceuticals VPS34 inhibitor program demonstrate that subtle modifications to the pyrazine head group can dramatically impact inhibitory activity against VPS34 and related PI3K isoforms [1]. This electronic modulation may also influence metabolic stability, as dimethylamino groups can affect CYP450-mediated oxidation susceptibility.

Electronic Effects SAR Kinase Hinge Binding

Research & Industrial Application Scenarios for 4-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile


Chemical Probe Development for VPS34/PI3K Class III Autophagy Research

Based on its assignment to the VPS34 inhibitor chemotype by Millennium Pharmaceuticals patent family [REFS-3 from Section 1], this compound serves as a privileged scaffold for developing chemical probes that dissect the role of VPS34 in autophagy. The 4-benzonitrile carboxamide and 6-dimethylamino pyrazine ether modules can be iteratively optimized, with the intact compound used as a reference standard for SAR expansion to identify analogs with improved selectivity over Class I PI3Ks. Researchers should use this compound as a starting point for medicinal chemistry campaigns, not as an optimized probe.

Intermediates for Kinase-Focused Compound Library Synthesis

The compound's pyrrolidine carboxamide linkage provides a versatile handle for further diversification. As noted for related structures on kuujia.com, the compound is positioned as an intermediate in pharmaceutical synthesis [REFS-2 from Section 1]. It can be employed as a building block for parallel synthesis of kinase-focused libraries, where the benzonitrile group can be transformed into amides, tetrazoles, or other bioisosteres to explore kinase inhibitor space.

Conformational Selectivity Studies in Pyrrolidine-Containing Ethers

The puckered conformation of the pyrrolidine ring, as documented in X-ray structural analyses of analogous compounds [REFS-2 from Section 3, Evidence_Item 2], makes this compound a candidate for studying conformational effects on ligand-protein binding. The 3-oxy substitution pattern creates a well-defined spatial relationship between the pyrazine and the benzonitrile amide, useful for testing whether pre-organized conformations improve binding entropy compared to more flexible linkers.

Physicochemical Benchmarking for CNS Penetration Optimization

With a molecular weight of ~337 Da and a dimethylamino group enhancing solubility at physiological pH [REFS-1 from Section 1], this compound can serve as a benchmarking tool in CNS drug discovery programs, where compounds with nitrogen-rich heterocycles and moderate lipophilicity are screened for blood-brain barrier penetration potential.

Quote Request

Request a Quote for 4-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.